Product packaging for 8-Methylisoquinolin-3(2H)-one(Cat. No.:CAS No. 51462-30-7)

8-Methylisoquinolin-3(2H)-one

Cat. No.: B1505179
CAS No.: 51462-30-7
M. Wt: 159.18 g/mol
InChI Key: AUIGWSLFJQAXNA-UHFFFAOYSA-N
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Description

Significance of the Isoquinolinone Scaffold in Chemical Research

The isoquinoline (B145761) scaffold, the foundational structure of 8-Methylisoquinolin-3(2H)-one, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgnih.gov This designation stems from its recurring presence in a wide array of biologically active compounds and pharmaceuticals. nih.govresearchgate.net Derivatives of the isoquinoline framework have demonstrated a broad spectrum of therapeutic activities, including applications in the treatment of cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a significant target for organic synthesis. rsc.orgnih.gov Researchers are continually exploring new methods for constructing and functionalizing the isoquinoline skeleton to develop novel therapeutic agents. rsc.orgnih.gov

Historical Context of Isoquinolinone Synthesis and Reactivity Studies

The synthesis of isoquinolinone derivatives has been a long-standing area of focus in organic chemistry. derpharmachemica.com Traditional methods for constructing the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. nih.gov Over the years, significant advancements have been made, leading to the development of more efficient and versatile synthetic strategies. mdpi.comrsc.orgchemistryviews.org

Modern approaches often employ transition-metal catalysis, such as palladium- or rhodium-catalyzed C-H activation and annulation reactions, to construct the isoquinolinone framework with high regioselectivity and yield. mdpi.comrsc.orgchemistryviews.org These newer methods offer advantages in terms of atom economy and the ability to introduce a variety of substituents onto the isoquinoline core. rsc.org The reactivity of the isoquinolinone scaffold has also been extensively studied, with reactions such as oxidation, reduction, and electrophilic substitution enabling the synthesis of a diverse range of derivatives. evitachem.com

Scope and Research Focus on this compound and Analogues

Research on this compound and its analogues is primarily centered on their potential applications in medicinal chemistry and as building blocks in organic synthesis. evitachem.com The presence of the methyl group at the 8-position and the keto group at the 3-position provides reactive sites for further chemical modifications, allowing for the creation of more complex molecules. evitachem.com

Studies have explored the synthesis of this compound through various routes, including the cyclization of 2-(2-nitrophenyl)acetonitrile and the Pictet-Spengler reaction. evitachem.com The investigation of its chemical properties, such as its reactivity in oxidation, reduction, and electrophilic substitution reactions, is crucial for its utilization in the development of new compounds. evitachem.com While specific biological activities are still under investigation, compounds within the isoquinolinone class have shown potential in modulating neurotransmitter systems. evitachem.com The primary research focus remains on leveraging the chemical versatility of this compound for the synthesis of novel and potentially bioactive molecules. evitachem.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1505179 8-Methylisoquinolin-3(2H)-one CAS No. 51462-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-10(12)11-6-9(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIGWSLFJQAXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=O)NC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701406
Record name 8-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51462-30-7
Record name 8-Methylisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. In a typical ¹H NMR spectrum of 8-Methylisoquinolin-3(2H)-one, distinct signals would be expected for the aromatic protons, the vinyl proton, the N-H proton, and the methyl protons.

The aromatic protons on the benzene (B151609) ring portion of the molecule would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on their position relative to the methyl group and the fused ring system.

The proton at the C4 position, being vinylic, would likely resonate in the range of δ 6.0-7.0 ppm. The proton attached to the nitrogen atom (N-H) would exhibit a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appears between δ 8.0 and 12.0 ppm for lactam structures. The methyl group protons at the C8 position would give rise to a singlet in the upfield region, characteristically around δ 2.3-2.7 ppm, due to the shielding effect of the sp³-hybridized carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H 8.0 - 12.0 Broad Singlet
Aromatic CH 7.0 - 8.5 Multiplet
C4-H 6.0 - 7.0 Singlet/Doublet

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The carbonyl carbon (C3) of the lactam ring is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The aromatic and vinylic carbons would resonate in the δ 100-150 ppm region. The quaternary carbons within the aromatic system would generally show weaker signals compared to the protonated carbons. The carbon of the methyl group (C8-CH₃) would be found in the most upfield region of the spectrum, typically between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (C=O) 160 - 170
Aromatic/Vinylic C 100 - 150

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the connectivity of the protons within the aromatic ring system.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

For this compound, the IR spectrum would be expected to show a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also show signals for these vibrations, and it can be particularly useful for observing the non-polar bonds, which may be weak in the IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=O (Lactam) Stretch 1650 - 1690 (strong)

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₁₀H₉NO), the expected molecular ion peak [M]⁺ in a low-resolution mass spectrum would be at an m/z value corresponding to its molecular weight (approximately 159.07 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition and molecular formula. For C₁₀H₉NO, the calculated exact mass is 159.0684. Finding a molecular ion peak at or very close to this value in an HRMS spectrum would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the loss of small, stable molecules like CO (28 Da) or HCN (27 Da) from the molecular ion could be expected.

X-ray Diffraction for Solid-State Structural Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure in the solid state.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental or theoretical data on the UV-Visible and Fluorescence spectroscopic properties of this compound could be located.

Detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), emission maxima, quantum yields, and associated data tables for this compound, are not present in the currently accessible scientific record. Therefore, a detailed analysis of its electronic structure based on these spectroscopic techniques cannot be provided at this time.

Reactivity and Reaction Mechanisms of 8 Methylisoquinolin 3 2h One

Electrophilic and Nucleophilic Reactivity of the Isoquinolinone Core

The isoquinolinone core possesses a dual nature in its reactivity. The benzene (B151609) part of the molecule typically undergoes electrophilic substitution, while the electron-deficient pyridine (B92270) ring is susceptible to nucleophilic attack. youtube.comyoutube.com

Electrophilic Reactivity: Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) nucleus generally occurs on the benzene ring at positions 5 and 8, which are more electron-rich. youtube.comreddit.com In the case of 8-methylisoquinolin-3(2H)-one, the presence of the electron-donating methyl group at the 8-position further activates the benzene ring. The directing effects of the methyl group and the annulated pyridinone ring influence the regioselectivity of these reactions. The mechanism for EAS proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. masterorganicchemistry.com

The rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromatic system. masterorganicchemistry.com The stability of the resulting carbocation intermediate determines the reaction's feasibility and the position of substitution.

Nucleophilic Reactivity: The pyridinone portion of the isoquinolinone core is electron-deficient due to the electronegativity of the nitrogen atom, making it a target for nucleophiles. Nucleophilic substitution typically occurs at the C-1 and C-3 positions. youtube.com The mechanism for nucleophilic aromatic substitution (SNAr) on such electron-poor heterocyclic systems usually follows an addition-elimination pathway. chemistrysteps.com A nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. For this compound, nucleophilic attack could potentially occur at the C-1 position, especially if a suitable leaving group is present.

Reduction Reactions of the Carbonyl Group

The carbonyl group at the C-3 position is a key functional handle that can undergo various reduction reactions. The selective reduction of this group can lead to different classes of tetrahydroisoquinoline derivatives, which are important structural motifs in many biologically active compounds.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of N-heterocycles. nih.gov Using catalysts such as palladium, platinum, or nickel, the pyridine ring of the isoquinoline system can be fully or partially reduced. pharmaguideline.com For isoquinolinones, controlling the reaction conditions is crucial to selectively reduce the carbonyl group without over-reducing the aromatic system. Rhodium-catalyzed asymmetric hydrogenation has been employed for the synthesis of chiral tetrahydroisoquinolines from isoquinoline precursors. researchgate.net Similar strategies could potentially be adapted for the stereoselective reduction of the C-3 carbonyl in this compound, yielding chiral 3-hydroxy-tetrahydroisoquinolines.

Hydride Reduction: Chemical reducing agents offer an alternative to catalytic hydrogenation. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce carbonyls to alcohols. The choice of reagent and reaction conditions can influence the selectivity of the reduction, particularly in the presence of other reducible functional groups.

Reducing AgentTypical ProductGeneral Conditions
H₂, Pd/CRing reduction (Tetrahydroisoquinoline)Elevated pressure and temperature
NaBH₄3-Hydroxy-dihydroisoquinolineAlcoholic solvents, room temperature
LiAlH₄Complete reduction of carbonylAnhydrous ether or THF
Cobalt-amido catalystsSelective partial transfer hydrogenationRoom temperature, with H₃N·BH₃ nih.gov

Cyclization Pathways and Ring Transformations

The synthesis of the isoquinolinone core itself relies on various cyclization strategies. Furthermore, the formed ring system can undergo transformations to generate other complex heterocyclic structures.

Cyclization Pathways for Synthesis: Several classical and modern synthetic methods can be employed to construct the isoquinolinone skeleton. quimicaorganica.org

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamine derivative using a Lewis acid, which typically yields a 3,4-dihydroisoquinoline. wikipedia.org Subsequent oxidation can lead to the isoquinoline, and modifications to the starting materials can provide access to isoquinolinones.

Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org

Transition-Metal-Catalyzed C-H Activation/Annulation: Modern methods utilize transition metals like palladium or rhodium to catalyze the direct cyclization of readily available precursors. mdpi.com For example, the palladium-catalyzed annulation of N-methoxybenzamides with alkynes or allenes provides an efficient route to substituted isoquinolinones. mdpi.com

Ring Transformations: The isoquinolinone ring can serve as a precursor for more complex molecular architectures. For instance, phosphine (B1218219) N-(β-cyano-β-arylstyryl)imides can be transformed into 3-aryl-1-arylamino-4-cyano-isoquinolines when treated with aryl isocyanates. researchgate.net Such transformations highlight the versatility of the isoquinoline scaffold in building diverse heterocyclic libraries.

Mechanistic Investigations of Formation and Functionalization Reactions

Understanding the mechanisms of how this compound is formed and subsequently functionalized is critical for developing new synthetic methodologies and controlling reaction outcomes.

Radical reactions offer a powerful and complementary approach to traditional ionic pathways for the functionalization of heterocyclic compounds. researchgate.net

Minisci-Type Reactions: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. This method is particularly effective for the C-H functionalization of heteroaromatics like isoquinolines. nih.gov Acyl radicals, for example, can be generated and added to the isoquinoline core under oxidative conditions. However, recent advances have shown that such reactions can also proceed under reducing conditions using photoredox catalysis, which can improve functional group tolerance. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. youtube.com This technology can be applied to isoquinoline chemistry for various transformations. researchgate.net For instance, photoredox-catalyzed dearomative cycloadditions can construct complex three-dimensional structures from flat aromatic precursors. nih.gov A dual catalytic system involving photoredox catalysis and a chiral Brønsted acid can achieve asymmetric [3 + 2] cycloaddition of isoquinolines with enones, initiating a radical addition at the 1-position. nih.gov Radical cascade reactions have also been developed for the synthesis of isoquinoline-1,3-diones, showcasing the utility of radical cyclization strategies. rsc.orgrsc.org

Reaction TypeKey FeaturesExample Application
Minisci ReactionC-H functionalization of electron-deficient ringsAcylation or alkylation of the isoquinoline core nih.gov
Photoredox CycloadditionMild conditions, generation of radical ionsAsymmetric dearomative [3 + 2] cycloaddition nih.gov
Radical Cascade CyclizationFormation of multiple bonds in one potSynthesis of isoquinoline-1,3-diones rsc.orgrsc.org

Reaction intermediates are transient species that are formed and consumed during a chemical reaction. wikipedia.org Their detection and characterization are crucial for elucidating reaction mechanisms.

Carbocation Intermediates: In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (a carbocation). masterorganicchemistry.com Its stability, which is influenced by resonance and the electronic effects of substituents, dictates the reaction's regioselectivity. In some cyclization reactions, such as the Pictet-Gams synthesis, carbocation intermediates are also proposed.

Metal-Organic Intermediates: In transition-metal-catalyzed reactions, the mechanism proceeds through a series of organometallic intermediates. For example, in palladium-catalyzed C-H activation/annulation reactions for isoquinolinone synthesis, a palladacycle intermediate is formed by the coordination of the palladium catalyst to the directing group and subsequent C-H bond cleavage. mdpi.com Migratory insertion of an alkyne or allene (B1206475) into the Pd-C bond, followed by reductive elimination, regenerates the catalyst and yields the final product. mdpi.comnih.gov

Radical Intermediates: In radical reactions, the intermediates are species with unpaired electrons. In photoredox catalysis, the cycle is often initiated by a single-electron transfer (SET) from the excited-state photocatalyst to a substrate, generating a radical ion. youtube.com In the synthesis of CF₃-containing isoquinoline-1,3-diones, a trifluoromethyl radical is generated, which then adds to an acryloyl benzamide (B126) substrate to initiate a cyclization cascade. rsc.org The existence of these short-lived intermediates can sometimes be confirmed by spectroscopic methods or by chemical trapping experiments. lumenlearning.com

Computational and Theoretical Studies of 8 Methylisoquinolin 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating the fundamental electronic and vibrational characteristics of 8-Methylisoquinolin-3(2H)-one. tandfonline.comresearchgate.net

Electronic Structure: DFT calculations can determine various electronic properties of this compound. The distribution of electron density can be visualized, and key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. tandfonline.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller energy gap suggests higher reactivity. tandfonline.com The molecular electrostatic potential (MEP) map can also be generated to identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Vibrational Properties: Theoretical vibrational frequencies of this compound can be computed using DFT. These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net This comparison helps in confirming the molecular structure and understanding the bonding characteristics. For instance, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the lactam ring, the C-N stretching, the aromatic C-H stretching, and the vibrations of the methyl group.

Table 1: Calculated Electronic Properties of Isoquinoline (B145761) Derivatives using DFT
PropertyCalculated Value
HOMO Energy-5.581 eV
LUMO Energy1.801 eV
HOMO-LUMO Gap3.78 eV
Dipole Moment2.004 D
Chemical Hardness1.89

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are valuable for studying the dynamic behavior of this compound, particularly in a biological context.

Molecular Mechanics: This approach uses classical mechanics to model molecular systems. It is computationally less intensive than quantum mechanical methods, making it suitable for studying large systems. Molecular mechanics can be used to perform conformational analysis and to identify the low-energy conformations of this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.govmdpi.com For this compound, an MD simulation could be used to study its interaction with a biological target, such as a protein. nih.gov By simulating the movement of the ligand and the protein over time, researchers can gain insights into the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.comjapsonline.com For this compound, QSAR studies can be employed to predict its potential biological activities and to design new derivatives with enhanced potency.

A QSAR study typically involves the following steps:

Data Set: A series of isoquinolinone derivatives with known biological activities (e.g., inhibitory concentrations) is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, electronic descriptors, and topological indices.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Once a robust QSAR model is developed, it can be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Table 2: Key Parameters in a 3D-QSAR Study of Isoquinoline Derivatives
ParameterDescriptionTypical Value
r² (Coefficient of Determination)Indicates the goodness of fit of the model.> 0.6
q² (Cross-validated r²)Indicates the predictive ability of the model.> 0.5
CoMFAComparative Molecular Field Analysis; uses steric and electrostatic fields.N/A
CoMSIAComparative Molecular Similarity Indices Analysis; includes hydrophobic, H-bond donor, and H-bond acceptor fields.N/A

Prediction of Chemical Reactivity and Reaction Energetics

Computational methods are highly effective in predicting the chemical reactivity of molecules and the energetics of chemical reactions. For this compound, DFT calculations can provide valuable insights into its reactivity.

Chemical Reactivity Descriptors: Several descriptors derived from DFT calculations can be used to predict the reactivity of this compound. These include:

Fukui Functions: These functions indicate the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack.

Reaction Energetics: DFT can be used to model the potential energy surface of a chemical reaction involving this compound. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction's feasibility and kinetics. For example, the energetics of N-alkylation or reactions at the lactam carbonyl group could be investigated.

Conformer Analysis and Stability Studies

The three-dimensional structure of a molecule can significantly influence its physical, chemical, and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. lumenlearning.comopenochem.orgutdallas.edusemanticscholar.orglibretexts.org

For this compound, computational methods like molecular mechanics and DFT can be used to perform a systematic search of the conformational space. The presence of the methyl group and the non-planar nature of the dihydroisoquinolinone ring system suggest that multiple conformers may exist. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The stability of different conformers can be influenced by factors such as steric hindrance and intramolecular interactions.

Applications in Chemical Science and Materials Research

Role as Building Blocks in Organic Synthesis

The isoquinolin-3(2H)-one core is a valuable structural unit in synthetic organic chemistry, serving as a precursor for more complex molecular architectures. The presence of a methyl group at the 8-position, as in 8-Methylisoquinolin-3(2H)-one, provides a handle for further functionalization or can be used to sterically or electronically tune the reactivity and properties of the final molecule.

Research has demonstrated the synthesis of complex heterocyclic systems built upon the 8-methyl-substituted isoquinoline (B145761) framework. For instance, a notable application is in the design of molecules intended for specific biological interactions. A multi-step synthesis has been developed to produce 6-carbamylmethyl-8-methyl-7(5)H-cyclopenta[f]isoquinolin-3-(2H)-one, a compound devised to bind specifically within the major groove of DNA. nih.govresearchgate.net This synthesis highlights the role of the 8-methylisoquinolinone structure as a foundational building block for creating sophisticated, functional molecules.

Furthermore, general synthetic methodologies for producing various substituted 2H-3-isoquinolones underscore the versatility of this class of compounds as synthetic intermediates. Patented processes describe the cyclodehydration of N-formyl-2-phenyl-acetamides to yield isoquinolones, with specific examples including the preparation of 7-methyl and 8-chloro derivatives. google.com Such routes establish the isoquinolinone core as a readily accessible platform for generating a diverse library of compounds for further chemical exploration. The synthesis of related structures, such as 7-Methylfuro[3,2-h]isoquinolin-3(2H)-one, further illustrates the utility of methyl-isoquinolinones in constructing fused heterocyclic systems. mdpi.com

Exploration in Materials Science

The conjugated heterocyclic system of this compound provides a basis for the development of novel organic materials with tailored electronic and photophysical properties. Research into the broader family of isoquinoline and quinoline (B57606) derivatives has paved the way for their exploration in luminescent materials, corrosion inhibition, and organic electronics.

Quinoline and isoquinoline derivatives are well-known for their luminescent properties, which arise from π–π* electronic transitions within their aromatic systems. These properties can be fine-tuned by introducing various substituents onto the heterocyclic core. While direct studies on the luminescence of this compound are not extensively documented, research on related compounds provides significant insights into its potential.

For example, 8-hydroxyquinoline (B1678124) derivatives form highly luminescent complexes with metal ions like Eu(III). researchgate.net Studies show that electron-donating groups can enhance the luminescence intensity of these complexes, while electron-withdrawing groups have the opposite effect. researchgate.net The methyl group at the 8-position of this compound is an electron-donating group, suggesting it could positively influence the luminescent properties of derived materials. Similarly, complex isoquinoline derivatives such as dihydrothieno[2,3-c]isoquinolines have been explored as luminescent materials, exhibiting emission in the green region of the visible spectrum. acs.org

The photophysical properties of these related compounds indicate that the isoquinoline scaffold is a promising chromophore for designing new optical materials.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives
Compound NameExcitation (λex, nm)Emission (λem, nm)Emission ColorSource
He1-Ph-Cl (a dihydrothienoisoquinoline)388510Green acs.org
He2-Ph-CH3 (a dihydrothienoisoquinoline)386515Yellowish-green acs.org
He3-Ph (a dihydrothienoisoquinoline)386510Green acs.org
He4-CN (a dihydrothienoisoquinoline)368490Green acs.org
Eu(III) complex with methoxy-substituted 8-hydroxyquinoline derivative--Highest fluorescence intensity in series researchgate.net
Eu(III) complex with nitro-substituted 8-hydroxyquinoline derivative--Weakest fluorescence intensity in series researchgate.net

Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective barrier. The isoquinoline structure is well-suited for this purpose.

Extensive research on 1-Methylisoquinoline, a structural isomer of this compound, has demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic environments like 1 M HCl. researchgate.netasrjetsjournal.orgasrjetsjournal.org Studies using weight loss methods show that its inhibition efficiency increases with concentration. researchgate.netasrjetsjournal.org The adsorption of these molecules on the metal surface is a key aspect of their inhibitory action, which involves both physical and chemical interactions. researchgate.net Given the shared isoquinoline core and the presence of a methyl group, it is highly probable that this compound would exhibit similar or potentially enhanced corrosion inhibition properties, attributable to the presence of the additional carbonyl oxygen atom which can act as another site for adsorption. The effectiveness of other related compounds, such as 8-hydroxyquinoline derivatives, as corrosion inhibitors for various metals and alloys further supports this potential. mdpi.commdpi.com

Table 2: Corrosion Inhibition Efficiency of 1-Methylisoquinoline on Mild Steel in 1 M HCl at 303 K
Inhibitor Concentration (ppm)Inhibition Efficiency (%)
10073.6
20077.5
30080.6
40083.7
50086.8
60089.1

Data sourced from weight loss measurements. researchgate.netasrjetsjournal.org

The field of organic electronics relies on semiconducting organic materials for applications in devices like organic light-emitting diodes (OLEDs). ossila.com The most famous example related to the isoquinoline family is Tris(8-hydroxyquinolinato)aluminium (Alq3), a benchmark material used as an emissive and electron-transport layer in OLEDs for decades. nih.govuq.edu.auwikipedia.orgresearchgate.net The success of Alq3 is rooted in the electronic properties and chelation ability of the 8-hydroxyquinoline ligand.

This establishes the 8-substituted quinoline/isoquinoline scaffold as a privileged structure for organic electronic materials. By modifying this core structure, for example by replacing the hydroxyl group with other functionalities or altering the substitution pattern, new materials with tailored properties can be developed. This compound represents such a variation. Its structure could be incorporated into larger molecules or used as a ligand in metal complexes for potential use in OLEDs or other photonic devices. researchgate.net The methyl group could influence molecular packing in the solid state and tune the energy levels (HOMO/LUMO) of the material, which are critical parameters for device performance.

Development of Chemical Probes and Sensors

The ability of the nitrogen atom in the isoquinoline ring to coordinate with metal ions, combined with the molecule's inherent fluorescence potential, makes this scaffold an excellent platform for designing chemical sensors. Derivatives of 8-hydroxyquinoline are widely used as fluorescent chemosensors for detecting various metal ions. nih.gov

For instance, a sensor based on a 2-(4-N-phenyl-3-thiosemicarbazone)-8-hydroxyquinoline derivative has been developed for the relay recognition of copper (Cu²⁺) and sulfide (B99878) ions in aqueous solutions. researchgate.net The sensor exhibits a selective fluorescence "ON-OFF" response to Cu²⁺, and the resulting complex can then detect sulfide ions with an "OFF-ON" response. This demonstrates how the quinoline framework can be functionalized to create highly selective and sensitive chemical probes.

While the 3-keto group in this compound is different from the 8-hydroxyl group, the fundamental coordinating ability of the heterocyclic nitrogen and the conjugated electronic system remain. Therefore, this compound can serve as a crucial building block for the synthesis of more elaborate sensor molecules, where its core structure provides the essential photophysical and coordinating properties required for analyte detection. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally responsible chemical processes is driving innovation in the synthesis of isoquinolinone frameworks. Traditional methods often rely on harsh conditions and hazardous reagents, prompting a shift towards greener alternatives. rsc.org

Key areas of development include:

Benign Solvents and Recyclable Catalysts: Research is increasingly focused on replacing toxic solvents with more environmentally friendly options. rsc.org The use of recyclable catalytic systems, such as reusable Lewis acidic ionic liquids or heterogeneous nanocatalysts, is also a promising avenue for sustainable synthesis. rsc.org

Atom-Economical Reactions: Methodologies that maximize the incorporation of starting material atoms into the final product are central to green chemistry. rsc.org Cascade reactions, where multiple bond-forming events occur in a single operation, represent a powerful strategy for achieving atom economy in isoquinolinone synthesis. nih.gov

Energy-Efficient Processes: Techniques like microwave-assisted synthesis and photochemistry are being explored to reduce energy consumption and reaction times compared to conventional heating methods. rsc.orgjddhs.com Microwave irradiation, for instance, has been successfully employed in the synthesis of isoquinolinones using a recyclable ruthenium catalyst. rsc.org

Recent advancements have highlighted metal-free and photocatalytic methods that proceed under mild conditions. For example, a photo-induced cascade amidation/cyclization has been developed to synthesize amide-functionalized isoquinoline-1,3-diones, showcasing the potential of light-mediated, environmentally benign protocols. rsc.org

Sustainable ApproachDescriptionExample/Advantage
Green SolventsUtilizing environmentally friendly solvents to minimize pollution.Reduces hazardous waste and environmental impact. rsc.org
Recyclable CatalystsEmploying catalysts that can be recovered and reused over multiple cycles.Lowers costs and waste; a Lewis acidic ionic liquid catalyst was shown to be reusable. rsc.org
Microwave-Assisted SynthesisUsing microwave energy to accelerate reactions.Offers faster reaction times and reduced energy consumption. rsc.orgjddhs.com
PhotocatalysisUsing light to initiate and drive chemical reactions.Enables reactions under mild conditions, often with high selectivity. rsc.org

Advanced Mechanistic Insights into Isoquinolinone Reactivity

A deeper understanding of the reaction mechanisms governing the formation and transformation of isoquinolinones is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. Modern analytical and computational tools are providing unprecedented insights into these processes.

Future research in this area will likely focus on:

Radical-Mediated Pathways: The involvement of radical intermediates in the synthesis of isoquinolinones is an emerging area of study. rsc.org Mechanistic investigations using radical scavengers and advanced techniques like High-Resolution Mass Spectrometry (HRMS) can unequivocally establish these pathways. rsc.orgacs.org For instance, the presence of a trifluoromethyl radical has been demonstrated in a carbene-catalyzed reaction through trapping experiments. acs.org

Computational Modeling: Quantum chemistry calculations can be used to model reaction pathways, predict the feasibility of proposed mechanisms, and rationalize experimental observations. rsc.org These computational studies can speed up the process of elucidating complex reaction networks. rsc.org

Kinetic Studies: Detailed kinetic investigations are essential for understanding reaction rates and the influence of various parameters, such as catalysts, bases, and additives. rsc.org Such studies can help resolve conflicting mechanistic proposals and optimize reaction conditions for higher yields and greener processes. rsc.org

A recent study on the aza-[4 + 2]-cycloaddition of benzocyclobutenones to form isoquinolinone derivatives employed mechanistic studies to rationalize the photoisomerization/cycloaddition cascade process, highlighting the power of combining experimental and theoretical approaches. nih.govdoaj.org

Mechanistic ApproachObjectiveKey Finding/Technique
Radical Trapping ExperimentsTo confirm the presence of radical intermediates in a reaction pathway.Inhibition of the main reaction and formation of a trapped product. acs.org
Kinetic AnalysisTo understand reaction rates and the influence of different reagents.Can reveal catalytic effects and help distinguish between possible reaction pathways. rsc.org
Computational ChemistryTo model transition states and reaction intermediates.Provides theoretical support for proposed mechanisms and rationalizes selectivity. rsc.org
Photophysical StudiesTo understand the behavior of molecules upon light absorption in photochemical reactions.Elucidates the mechanism of photoinduced transformations. doaj.org

Expansion of Applications in Advanced Materials

The unique photophysical and electrochemical properties of the isoquinoline (B145761) scaffold make its derivatives, including isoquinolinones, attractive candidates for applications in materials science. acs.org While the primary focus has been on their biological activity, emerging research is exploring their potential in functional organic materials.

Promising areas for future applications include:

Luminescent Materials: Certain isoquinoline derivatives have shown potential as luminescent compounds for applications such as fluorescent sensors, light sources, and optical recording systems. acs.org For example, specific dihydrothieno[2,3-c]isoquinoline derivatives have been synthesized and studied for their fluorescent properties. acs.org

Organic Electronics: The extended π-conjugated system of the isoquinoline ring is a desirable feature for organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals in acidic environments. acs.org Isoquinoline derivatives have been identified as effective inhibitors, with their efficiency depending on their molecular structure and concentration. acs.org

The development of synthetic methods that allow for precise tuning of the electronic and photophysical properties of the isoquinolinone core will be critical for advancing these applications. The introduction of various functional groups onto the 8-Methylisoquinolin-3(2H)-one backbone could lead to novel materials with tailored properties for specific technological needs.

Q & A

Q. What are the common synthetic routes for 8-Methylisoquinolin-3(2H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound derivatives often employs hypervalent iodine(III) reagents like PIFA (phenyliodine bis(trifluoroacetate)) under solvent-dependent conditions. For example, using a 1:4 ethyl acetate/petroleum ether (EA/PE) solvent system achieved a 95% yield for structurally similar isoquinolinones . Key optimization factors include:

  • Solvent Polarity : Polar solvents favor cyclization, while non-polar solvents stabilize intermediates.
  • Temperature : Reactions typically proceed at room temperature or mild reflux (60–80°C).
  • Catalyst Loading : Hypervalent iodine reagents (1.2–2.0 equiv.) are critical for mediating oxidative cyclization.

Q. Example Optimization Table :

Solvent Ratio (EA/PE)ReagentYield (%)Reference
1:3PIFA90
1:4PIFA95
1:1 (DCM)InCl₃63*
*Microwave-assisted synthesis under InCl₃ catalysis .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

Methodological Answer: Structural elucidation relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Key signals include the lactam carbonyl (δ ~160–165 ppm in ¹³C NMR) and methyl group resonances (δ 2.2–2.5 ppm in ¹H NMR). For example, in 2-Methoxy-4,7-dimethylisoquinolin-1(2H)-one, the methyl groups appear at δ 2.29 (s, 3H) and 2.50 (s, 3H) .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calcd: 204.1019, found: 204.1019) confirms molecular formula .
  • IR Spectroscopy : Lactam C=O stretches (~1650–1660 cm⁻¹) and aromatic C-H bends (~800–850 cm⁻¹) are diagnostic .

Q. How can researchers design derivatives of this compound to enhance acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Substitution at C-2 : Acyl groups (e.g., benzoyl or acetyl) improve binding to AChE’s peripheral anionic site. Compound 1c (2-benzoyl derivative) showed 2-fold higher activity than the parent scaffold .
  • Methoxy Substituents : Electron-donating groups at C-7 or C-8 enhance solubility and CNS penetration .
  • Hybrid Molecules : Conjugation with tacrine-like fragments via click chemistry improves dual-binding site inhibition .

Q. Experimental Design :

  • In Vitro Assays : Use Ellman’s method to measure AChE inhibition (IC₅₀).
  • Molecular Docking : Simulate binding modes using software like AutoDock Vina, focusing on π-π stacking with Trp86 .

Q. What strategies resolve contradictory bioactivity data across studies on isoquinolinone derivatives?

Methodological Answer: Contradictions often arise from variability in:

  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time). For example, antimicrobial studies using Staphylococcus aureus ATCC 25923 show reproducibility vs. clinical isolates .
  • Compound Purity : Validate via HPLC (≥95% purity) and LC-MS to exclude byproducts .
  • Pharmacokinetic Factors : Assess metabolic stability (e.g., microsomal half-life) to differentiate intrinsic activity from bioavailability issues .

Case Study :
A 2024 study found 8-Amino derivatives exhibited conflicting cytotoxicity (IC₅₀: 5–50 µM). Retesting under uniform conditions (72h exposure, MTT assay) narrowed variability to ±10% .

Q. How does solvent choice impact chemoselective synthesis of this compound derivatives?

Methodological Answer: Solvent polarity directs reaction pathways:

  • Polar Solvents (EA, DMF) : Favor 6-endo trig cyclization to form the lactam ring .
  • Non-Polar Solvents (PE, Hexane) : Stabilize intermediates for C–H functionalization (e.g., methyl group insertion) .

Q. Optimization Workflow :

Screen solvents (EA/PE, DCM, THF) at 0.1 M concentration.

Monitor via TLC (silica gel, UV detection) and isolate products using column chromatography (hexane:EA gradient).

Confirm selectivity via ¹H NMR (e.g., absence of regioisomeric peaks) .

Q. What advanced characterization techniques validate crystallographic data for this compound analogs?

Methodological Answer:

  • X-ray Crystallography : Resolves dihedral angles (e.g., 57.84° between fused rings) and hydrogen-bonding motifs (N–H⋯N, 2.8–3.0 Å) .
  • SC-XRD (Single-Crystal XRD) : Confirms absolute configuration, critical for enantioselective bioactivity .
  • PXRD (Powder XRD) : Ensures batch consistency in polymorphic forms .

Example :
A 2011 study resolved a 2-chloro-6,7-dimethylquinolin-3-yl derivative’s structure, revealing π-π stacking (3.94 Å) critical for solid-state stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.